molecular formula C5H4ClN3O2 B151482 2-Amino-6-chloro-3-nitropyridine CAS No. 136901-10-5

2-Amino-6-chloro-3-nitropyridine

Cat. No. B151482
M. Wt: 173.56 g/mol
InChI Key: WERABQRUGJIMKQ-UHFFFAOYSA-N
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Description

“2-Amino-6-chloro-3-nitropyridine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also known to be a cytotoxic drug that has shown anti-viral potency .


Synthesis Analysis

The synthesis of “2-Amino-6-chloro-3-nitropyridine” can be achieved by the ammonolysis of 2,6-dichloro-3-nitropyridine . The ammonolysis is carried out using a solution of aqueous ammonia in methanol at 35°–40° C . After the reaction is over, the product is obtained by filtration .


Molecular Structure Analysis

The molecular formula of “2-Amino-6-chloro-3-nitropyridine” is C5H4ClN3O2 . The InChI Key is WERABQRUGJIMKQ-UHFFFAOYSA-N . The SMILES string is NC1=NC(Cl)=CC=C1N+=O .


Chemical Reactions Analysis

The 2-Amino-6-chloro-3-nitropyridine may be obtained by the ammonolysis of 2,6-dichloro-3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

“2-Amino-6-chloro-3-nitropyridine” is a solid at 20°C . It has a molecular weight of 173.56 . It is slightly soluble in water but soluble in dimethyl sulfoxide and chloroform . Its melting point ranges from 195.0 to 199.0°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 2-amino-6-chloro-3-nitropyridine derivatives has been a subject of interest in various studies. For instance, Fan Kai-qi (2009) reported the synthesis of 2-amino-3-nitropyridine-6-methoxy, a related compound, from 2,6-Dichloropyridine through a process involving substitution, nitration, ammoniation, and oxidation (Fan Kai-qi, 2009). Similarly, Song Guo-qiang (2008) synthesized 2-Amino-6-methoxy-3-nitropyridine, achieving an overall yield of 65% (Song Guo-qiang, 2008).

Analytical and Structural Studies

  • G. Velraj et al. (2015) investigated the structure, vibrational, electronic, NBO, and NMR analyses of several nitropyridine compounds, including 2-chloro-4-nitropyridine (CNP), providing insights into their electronic properties and reactivity (G. Velraj, S. Soundharam, C. Sridevi, 2015). Additionally, L. Antony Selvam et al. (2020) conducted theoretical and experimental investigations on 2-amino-5-chloro-3-nitropyridine, offering detailed insights into its molecular structure and electronic properties (L. Antony Selvam, S. Prathap, S. Muthu, N. Balamurugan, M. Raj, 2020).

Potential Anticancer Applications

Applications in Crystal Engineering

Safety And Hazards

“2-Amino-6-chloro-3-nitropyridine” is considered hazardous. It causes skin irritation, serious eye irritation, and is suspected of causing genetic defects . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . It should be used only outdoors or in a well-ventilated area to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

“2-Amino-6-chloro-3-nitropyridine” continues to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . Its future directions could involve further exploration of its anti-viral potency and potential applications in other fields of chemistry.

properties

IUPAC Name

6-chloro-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERABQRUGJIMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181524
Record name 6-Chloro-3-nitropyridin-2-ylamine
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Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloro-3-nitropyridine

CAS RN

27048-04-0
Record name 2-Amino-6-chloro-3-nitropyridine
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Record name 6-Chloro-3-nitropyridin-2-ylamine
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Record name 6-Chloro-3-nitropyridin-2-ylamine
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Record name 6-chloro-3-nitropyridin-2-ylamine
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Synthesis routes and methods I

Procedure details

A solution of ammonium hydroxide (6.6 g, 0.124 mol) and sodium hydroxide (4.8 g, 0.120 mol) in water (45 mL) was added to 2,6-dichloro-3-nitropyridine (12.0 g, 0.62 mol) in ethanol (240 mL). The reaction was refluxed for 2 h, cooled to room temperature and filtered. The pale yellow solid was dried overnight to give the title compound. 1H NMR (500 MHz, CDCl3) δ 8.87 (d, J=9 Hz, 1H), 7.8 (br s, 1H), 6.73 (d, J=9 Hz, 1H), 5.9 (br s, 1H).
Quantity
6.6 g
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reactant
Reaction Step One
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4.8 g
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reactant
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Quantity
12 g
Type
reactant
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Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,6-Dichloro-3-nitropyridine 90 (10.0 g, 51.8 mmol) was dissolved in 37 ml of a 7N solution of NH3 in EtOH (0.26 mol, 5.0 eqv) and the solution was stirred at rt for 24 h. H2O (40 ml) was added and the resulting mixture was filtered to collect the crude yellow product. The solid material was dissolved in CH2Cl2 and then extracted with a 1N HCl solution. The aqueous extracts were combined and then neutralized with NaHCO3 before being re-extracted with CH2Cl2. The organic fractions were combined, dried (MgSO4), filtered, and concentrated in vacuo to yield 8.0 g of a yellow solid (89%): 1H NMR (400 MHz, d6-DMSO) d 6.77 (d, J=8.8 Hz, 1H), 8.27 (s, 2H), 8.39 (d, J=8.4 Hz, 1H); 13C NMR (125 MHz, d6-DMSO) d 111.89, 126.02, 138.28, 153.36, 154.88; HRMS (EI) Calcd for C5H4ClN3O2: 172.9997. Found 172.9996.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0.26 mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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solution
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0 (± 1) mol
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solvent
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40 mL
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Yield
89%

Synthesis routes and methods III

Procedure details

Add sodium carbonate (14 g, 130 mmol) and 2M NH3 in EtOH (20 mL) to a solution of 2,6-dichloro-3-nitropyridine (10 g, 51.8 mmol) in ethanol (115 mL). Heat the mixture at 70° C. for 5 hours. After cooling, remove the excess ethanol in vacuo, and triturate the residue in water. After stirring for 15 minutes, filter the precipitate to obtain 6-chloro-3-nitropyridin-2-yl-amine.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2,6-Dichloro-3-nitropyridine was suspended in MeOH, and the mixture was treated with ammonia at room temperature for 12 hours to yield 2-amino-3-nitro-6-chloropyridine. This was then treated with an ethanolic:aqueous solution of sodium hydroxide (10 M) at reflux to give 2-amino-3-nitro-6-(1H)-pyridinone. This was then treated with N-iodosuccinimide (1.05 equivalents) in dimethylformamide at room temperature to yield 2-amino-3-nitro-5-iodo-6-(1H)-pyridinone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
DA De Bie, B Geurtsen… - The Journal of Organic …, 1985 - ACS Publications
… This mixture contains as main products 2-amino-5-nitropyridine (5, 40%) and 5-nitropyridin-2(lH)-one (4,12%), together with small quantities (<3%) of 2-amino-6-chloro-3-nitropyridine (6…
Number of citations: 40 pubs.acs.org
V Pomel, JC Rovera, A Godard… - Journal of …, 1996 - Wiley Online Library
… Commercial 2-amino-6—chloro-3-nitropyridine (7b) was chosen as the starting material for the synthesis of our target molecules. In this series, the 2-methoxy and the 2-isopropoxy …
Number of citations: 29 onlinelibrary.wiley.com
M Woźniak, A Barański… - Liebigs Annalen der …, 1991 - Wiley Online Library
3‐Nitropyridine and some of its derivatives are aminated in a liquid ammonia solution of potassium permanganate to the corresponding 2‐ and (or) 4‐ and (or) 6‐amino compounds. …
G Chen, Z Liu, Y Zhang, X Shan, L Jiang… - ACS Medicinal …, 2013 - ACS Publications
… Generally, 2-amino-6-chloro-3-nitropyridine (4a) and 2-amino-6-chloro-3-nitro-N-propylpyridin (4b), which were derived from nucleophilic substitution reactions of 2,6-dichloro-3-…
Number of citations: 109 pubs.acs.org
HJ Kim, F Chen, SA Benner - The Journal of Organic Chemistry, 2012 - ACS Publications
… For the nitro compound, treatment of 2-amino-6-chloro-3-nitropyridine (5) with sodium hydroxide in ethanol/water mixture gave the desired 6-amino-5-nitro-2(1H)-pyridinone (6) …
Number of citations: 17 pubs.acs.org
J Ohmori, H Kubota, M Shimizu-Sasamata… - Journal of medicinal …, 1996 - ACS Publications
… The versatile starting material 2-amino-6-chloro-3-nitropyridine (5) 21 was treated with several nucleophiles to afford the corresponding derivatives 6a−e. Hydrogenation of nitro …
Number of citations: 36 pubs.acs.org
SJ Bader, M Herr, GE Aspnes, S Cabral… - … Process Research & …, 2018 - ACS Publications
… S N Ar reaction of 5·HCl with commercially available 2-amino-6-chloro-3-nitropyridine 6 in acetonitrile with triethylamine at 40 C afforded the solid product 7 in 66% yield after …
Number of citations: 8 pubs.acs.org
AM Monforte, P Logoteta, L De Luca, N Iraci… - Bioorganic & medicinal …, 2010 - Elsevier
… The 5-chloro-2-nitroaniline or 2-amino-6-chloro-3-nitropyridine was N-substituted by treatment with the appropriate arylsulfonylchloride in the presence of sodium hydride at 0–5 C in …
Number of citations: 56 www.sciencedirect.com
CK Mcgill, A Rappa - Advances in heterocyclic chemistry, 1988 - Elsevier
Publisher Summary The Chichibabin reaction may be defined as the nucleophilic displacement by an amino group of a hydride ion attache3 to a ring carbon of an aromatic nitrogen …
Number of citations: 127 www.sciencedirect.com
L Chang, SY Lee, P Leonczak, J Rozenski… - Journal of Medicinal …, 2014 - ACS Publications
… Commercially available 2-amino-6-chloro-3-nitropyridine 23 was converted to 6-substituted-2-amino-3-nitropyridine derivatives 24a–f by nucleophilic aromatic substitution with a …
Number of citations: 65 pubs.acs.org

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